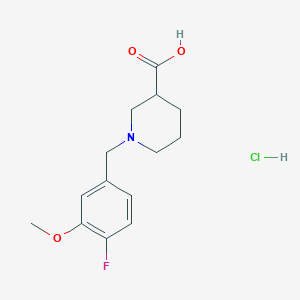

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is a piperidine-based compound featuring a benzyl substituent modified with a fluorine atom at the 4-position and a methoxy group at the 3-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

1-[(4-fluoro-3-methoxyphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3.ClH/c1-19-13-7-10(4-5-12(13)15)8-16-6-2-3-11(9-16)14(17)18;/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGYBMJHIULIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Functionalization

A common approach to preparing the piperidine-3-carboxylic acid framework involves cyclization of appropriate halo-hydroxy amine precursors under basic conditions:

Reduction and Resolution Methods

- Starting from ethyl trans-4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate, reduction and resolution steps can be employed to obtain the desired stereochemistry of the piperidine carboxylate intermediate. Catalytic hydrogenation using Adams catalyst under hydrogen pressure (6.0 MPa) in ethanol saturated with HCl is used for reduction, followed by acid-base extraction to isolate the hydrochloride salt.

Conversion to Hydrochloride Salt

The free base form of 1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

This salt formation enhances the compound’s stability, crystallinity, and solubility for pharmaceutical applications. The process typically involves dissolving the free base in ethanol saturated with HCl, followed by evaporation and recrystallization steps.

Representative Preparation Procedure (Integrated from Patents)

Research Findings and Analytical Data

Catalytic hydrogenation under high pressure (6.0 MPa) with Adams catalyst in ethanol saturated with HCl efficiently reduces intermediates and facilitates salt formation.

Temperature control during cyclization is critical to avoid side reactions; maintaining 10–15°C ensures higher yields and purity in ring closure steps.

Alkylation reactions may require optimization of solvent and base to prevent over-alkylation or side reactions, with ethyl acetate or methylene chloride commonly used as solvents.

Purification is typically achieved by recrystallization from ethyl acetate or similar solvents, yielding white crystalline solids suitable for pharmaceutical use.

Summary Table of Key Parameters

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets may vary depending on the specific application and research context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Key Observations :

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility, critical for pharmaceutical formulations.

- Thermal Stability: Melting points vary significantly; e.g., the isopropyl analog (150–155°C) vs.

Biological Activity

1-(4-Fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₁₄H₁₉ClFNO₃

- CAS Number : 1185303-86-9

- Molecular Weight : 283.08 g/mol

- Hazard Classification : Irritant

The biological activity of this compound can be attributed to its interaction with various biological targets, which include:

- Receptor Binding : The piperidine moiety is known to interact with several neurotransmitter receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis .

- Enzyme Inhibition : There is evidence that compounds with similar structures can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

Cancer Therapy

Research indicates that derivatives of piperidine can exhibit anticancer properties. For example:

- A study highlighted the compound's capability to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity than the reference drug bleomycin .

- The structural characteristics of piperidine derivatives enhance their binding to cancer-related proteins, potentially improving their efficacy as anticancer agents .

Neurodegenerative Diseases

The compound may also have implications in treating Alzheimer's disease:

- Similar compounds have shown dual inhibition of AChE and BuChE, which are critical for managing symptoms associated with Alzheimer's .

- The introduction of piperidine into drug design has been linked to improved brain exposure and enhanced pharmacological profiles .

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

In Vitro Studies

In vitro assays have demonstrated that related piperidine derivatives can inhibit COX enzymes, suggesting anti-inflammatory properties:

- IC50 values for certain analogs against COX-1 and COX-2 were reported, indicating their potential as anti-inflammatory agents .

Case Studies

A notable case involved the synthesis and evaluation of piperidine derivatives for their anti-inflammatory effects. The results indicated that some derivatives exhibited comparable potency to established anti-inflammatory drugs like celecoxib, highlighting their therapeutic potential .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluoro-3-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-fluoro-3-methoxybenzyl chloride with piperidine-3-carboxylic acid under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous ethanol or methanol. The hydrochloride salt is formed by adding HCl post-reaction . Purification often employs recrystallization from ethanol or methanol to achieve >95% purity, with confirmation via HPLC and NMR .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer : Purity is validated using HPLC (98–102% by area normalization) and chloride titration. Stability is enhanced by storing the hydrochloride salt in airtight, light-protected containers at 2–8°C. Moisture-sensitive samples should include desiccants .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR : To verify substitution patterns on the benzyl and piperidine moieties.

- Titration : For chloride content analysis (e.g., Volhard method).

- HPLC-MS : To detect impurities (<2%) and validate molecular weight .

Q. Why is the hydrochloride salt form preferred in pharmaceutical research?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. It also facilitates salt metathesis for downstream derivatization .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro-3-methoxybenzyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilicity at the benzyl carbon, while the methoxy group’s steric bulk may slow reaction rates. Computational modeling (e.g., DFT) can predict optimal reaction conditions, such as using polar aprotic solvents (DMF) to stabilize transition states .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting solubility) or impurities. Researchers should:

- Re-test the compound using standardized protocols (e.g., USP guidelines).

- Perform dose-response curves to rule out batch-specific variability.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Reaction path searches using quantum mechanical calculations (e.g., Gaussian or ORCA) identify low-energy intermediates. Machine learning models (e.g., Bayesian optimization) can predict ideal solvent/base combinations, reducing trial-and-error experimentation .

Q. What are the challenges in studying this compound’s interactions with CNS targets?

- Methodological Answer : The compound’s piperidine core may interact with multiple neurotransmitter receptors (e.g., σ or opioid receptors). To isolate mechanisms:

- Use radioligand binding assays with selective inhibitors.

- Perform mutagenesis studies on receptor binding pockets to map interaction sites.

- Validate in vivo using knockout animal models .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₇ClFNO₃ | |

| Molecular Weight | 305.75 g/mol | |

| Solubility (H₂O) | 25 mg/mL (25°C) | |

| Stability | Stable for 24 months at 2–8°C |

Table 2 : Common Impurities and Control Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.